molecular formula C19H22ClN5O B027368 Trazodone CAS No. 19794-93-5

Trazodone

货号: B027368
CAS 编号: 19794-93-5
分子量: 371.9 g/mol
InChI 键: PHLBKPHSAVXXEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trazodone is a triazolopyridine derivative and a recognized member of the serotonin antagonist and reuptake inhibitor (SARI) class of compounds, first approved for medical use in the 1980s . As a multifunctional agent, its pharmacological profile is dose-dependent, making it a valuable tool for investigating various neurological pathways . Mechanism of Action & Research Value: this compound's primary research applications stem from its complex mechanism of action. It is a potent antagonist of the 5-HT 2A serotonin receptor and also acts as an inhibitor of the serotonin transporter (SERT) . At lower concentrations, its action on 5-HT 2A , histamine H1, and α1-adrenergic receptors is significant, which is of particular interest for studying sedative pathways . At higher concentrations, the combined SERT inhibition and 5-HT 2A /5-HT 2C receptor blockade becomes prominent, which is a key feature for research into mood regulation, without the significant anxiety or sexual dysfunction often associated with other antidepressant classes in preclinical models . This multi-receptor profile also makes it a useful compound for studying cardiac effects like QT interval prolongation and the rare occurrence of priapism in model systems . Key Pharmacological Properties: • Metabolism: Primarily metabolized by the cytochrome P450 enzyme CYP3A4 to an active metabolite, m-chlorophenylpiperazine (mCPP) . • Protein Binding: Exhibits high plasma protein binding (89-95%) . • Elimination Half-life: The elimination half-life is biphasic, typically ranging from 5 to 9 hours . Applications in Research: Researchers utilize this compound hydrochloride in studies focused on major depressive disorder, anxiety disorders, sleep mechanisms, and the interplay between serotonin and other neurotransmitter systems . Its well-characterized profile supports research in pharmacokinetics, drug-receptor interactions, and the development of novel neurotherapeutics. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Please handle all chemical reagents according to your institution's safety protocols.

属性

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLBKPHSAVXXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045043
Record name Trazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014794
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.90e-01 g/L
Record name Trazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014794
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

...1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) a process related impurity in trazodone. /Genotoxic Impurity/
Record name TRAZODONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

19794-93-5
Record name Trazodone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19794-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trazodone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trazodone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trazodone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBK48BXK30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRAZODONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014794
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231-234, 86-87 °C, also reported as mp 96 °C, White, odorless plates from ethanol, MP: 223 °C. Sparingly soluble in water, ethanol, methanol, chloroform. Practically insoluble in common organic solvents. UV max (water): 211, 246, 274, 312 nm (epsilon = 50100, 11730, 3840, 3840) /Trazodone hydrochloride/, 86 - 87 °C
Record name Trazodone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRAZODONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014794
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

准备方法

Method I: Two-Step Alkylation

In this approach, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1 ) reacts with 1-bromo-3-chloropropane (2a ) in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The intermediate 2-(3-chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (3a ) is then coupled with 1-(3-chlorophenyl)piperazine hydrochloride (4 ) under microwave radiation (300–600 W). Key parameters include:

  • Solvent : Acetonitrile (ACN) or dimethylformamide (DMF).

  • Time : 50–90 seconds per step.

  • Yield : 71% in the CEM Discover SP reactor.

Method III: One-Pot Synthesis

This streamlined method avoids intermediate isolation. Reactants 1 , 2a , and 4 are combined with TBAB and K₂CO₃ in ACN, subjected to microwave radiation (600 W) for 30–60 seconds. Despite its efficiency, competing side reactions reduced yields to 31% in open-vessel conditions.

Table 1: Microwave Synthesis Conditions and Outcomes

ParameterMethod IMethod III
ReactorCEM Discover SPMagnum II
Power (W)300600
Time (s)14090
Yield (%)7131–71
SolventACN/DMFACN

Continuous Flow Synthesis

The European Patent EP 3749668B1 outlines a groundbreaking continuous flow process that enhances scalability and reduces environmental impact. This method operates in two stages:

Intermediate Synthesis: N-(3-Chlorophenyl)-N’-(3-Chloropropyl)piperazine (II)

m-Chlorophenylpiperazine (I ) reacts with 1-bromo-3-chloropropane in a flow reactor at >70°C. The alkaline aqueous phase (pH ~12) and organic solvent (e.g., toluene) are mixed at a 1:1 ratio, achieving >95% conversion in <5 minutes.

This compound Base Formation

The intermediate II reacts with s-triazolo[4,3-a]pyridin-3-one (III ) in a flow reactor at 90°C with a residence time of 70–180 seconds. The process utilizes:

  • Alkaline aqueous phase : 10% NaOH.

  • Organic phase : Ethyl acetate or dichloromethane.

  • Yield : 99% conversion with 98% purity.

Table 2: Continuous Flow Process Advantages

MetricBatch ProcessFlow Process
Reaction Time24–48 hours<5 minutes
Solvent ConsumptionHighReduced by 60%
ScalabilityLimitedIndustrial

Traditional Batch Synthesis

The Chinese Patent CN105777745A describes a cost-effective batch method suitable for industrial production:

Reaction Steps

  • Alkylation : N-(3-Chlorophenyl)-N’-(3-chloropropyl)piperazine hydrochloride reacts with pyridine triazolone in isopropanol with NaOH.

  • Heat Filtration : Conducted at 60–70°C to remove impurities.

  • Crystallization : Cooled to 5°C, yielding 92% pure this compound after vacuum drying.

Optimization Insights

  • Solvent : Isopropanol minimizes side products.

  • Temperature Control : Maintaining 50–75°C during filtration prevents premature crystallization.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Microwave : Ideal for lab-scale synthesis (71% yield) but limited by reactor capacity.

  • Continuous Flow : Superior for industrial use, achieving near-quantitative yields with minimal waste.

  • Batch : Balances cost and yield (92%) but requires longer reaction times.

Environmental Impact

Continuous flow reduces solvent consumption by 60% compared to batch methods, aligning with green chemistry principles.

Industrial Recommendations

For large-scale production, continuous flow synthesis offers unmatched efficiency and sustainability. Laboratories prioritizing rapid prototyping may favor microwave-assisted methods, whereas traditional batch processes remain viable for facilities with existing infrastructure.

化学反应分析

Trazodone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form metabolites such as m-chlorophenylpiperazine.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can occur at the phenyl ring or the piperazine ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

科学研究应用

Primary Indications

Major Depressive Disorder (MDD)
Trazodone is widely recognized for its efficacy in treating MDD. Clinical studies demonstrate that it is comparable in efficacy to other antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), but with a better side effect profile, particularly regarding sexual dysfunction and insomnia .

Table 1: Efficacy Comparison of this compound with Other Antidepressants

Antidepressant ClassEfficacyTolerabilityCommon Side Effects
This compoundModerateHighSedation, dizziness
SSRIsModerateModerateSexual dysfunction, insomnia
TCAsHighLowWeight gain, sedation

Secondary Uses

Insomnia
this compound is frequently prescribed off-label for insomnia due to its sedative properties. Its antagonism of the 5-HT2A receptor and H1 receptor contributes to improved sleep quality without the dependency risks associated with traditional sleep aids .

Anxiety Disorders
Research indicates that this compound may be effective in treating anxiety states, showing anxiolytic effects superior to some other antidepressants . It has been utilized in managing generalized anxiety disorder (GAD) and anxiety associated with depression.

Neurodegenerative Disorders
Recent studies suggest that this compound may have neuroprotective effects, particularly in Alzheimer's disease. It has been shown to mitigate agitation and improve sleep quality in patients with dementia . Additionally, its role in modulating the unfolded protein response pathway presents potential as a disease-modifying treatment for neurodegenerative conditions .

Case Studies and Clinical Trials

Several clinical trials have explored the effectiveness of this compound across various conditions:

  • Alzheimer's Disease : A randomized controlled trial involving 149 participants demonstrated significant reductions in agitation and improvements in sleep quality among those treated with this compound compared to placebo .
  • Depression with Insomnia : In a study assessing outpatients with MDD, this compound was found to significantly enhance sleep quality while reducing depressive symptoms over a seven-week period .
  • Drug-Induced Dyskinesias : In patients experiencing levodopa-induced dyskinesias, this compound administration resulted in up to a 50% reduction in symptoms, highlighting its potential utility in movement disorders .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects including sedation, dizziness, dry mouth, and gastrointestinal disturbances. Its sedative effects make it particularly useful for patients who experience both depression and insomnia .

作用机制

Trazodone exerts its effects by inhibiting the reuptake of serotonin and acting as an antagonist at various serotonin receptors, including 5-HT2A and 5-HT2C receptors. It also has antagonistic effects on alpha-adrenergic and histamine receptors. This multi-receptor activity contributes to its antidepressant, anxiolytic, and sedative properties. The molecular targets and pathways involved include the serotonin transporter and various serotonin receptor subtypes .

相似化合物的比较

Key Research Findings

Hepatotoxicity Risk
  • This compound : Mild liver enzyme elevations in 1–3% of users; rare cases of acute liver failure (ALF) .
  • Nefazodone : ALF incidence ~1:250,000 patient-years, leading to market restrictions .
Neuroprotective Potential

This compound was investigated for PERK pathway inhibition in neurodegenerative diseases but failed to improve motor dysfunction in mouse models despite in vitro ER stress reduction .

生物活性

Trazodone is a widely used antidepressant known for its multifaceted pharmacological profile. Initially developed as a serotonin reuptake inhibitor, it has since been recognized for its diverse biological activities, including effects on neurotransmitter systems, neuroprotection, and potential therapeutic applications beyond depression. This article delves into the biological activity of this compound, supported by recent research findings, clinical studies, and data tables.

This compound primarily functions as a Serotonin Receptor Antagonist and Reuptake Inhibitor (SARI) . Its pharmacodynamics include:

  • Inhibition of Serotonin Transporter (SERT) : this compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.
  • Receptor Activity :
    • Potent antagonist of 5-HT2A and 5-HT2B receptors.
    • Moderate affinity for 5-HT1A , 5-HT2C , and H1 receptors.
    • Partial agonist at 5-HT1A receptors .

This multi-target profile contributes to this compound's efficacy in treating major depressive disorder (MDD) and other mood disorders while minimizing side effects commonly associated with traditional SSRIs.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of neurodegeneration:

  • A study demonstrated that this compound treatment restored the nascent proteome in the hippocampus of mice affected by neurodegeneration, reversing declines in synaptic and mitochondrial function . This suggests that this compound may mitigate synaptic toxicity and promote neuronal health through translational modulation.

Clinical Efficacy

This compound's efficacy has been evaluated in various clinical settings:

  • Depression Treatment : In a randomized double-blind study, this compound showed significant improvement in the Hamilton Depression Rating Scale (HAM-D) scores compared to placebo after just one week of treatment .
  • Chronic Pain Management : A pilot study assessed low doses of this compound in patients with painful diabetic neuropathy. Results indicated that this compound was effective in reducing pain without significant adverse effects .
  • Comparison with Other Antidepressants : A naturalistic study found that this compound extended beyond SSRIs in reducing symptoms of depression, anxiety, and insomnia after 12 weeks .

Adverse Effects

While generally well-tolerated, common adverse effects associated with this compound include:

  • Dizziness
  • Somnolence
  • Nausea
  • Headache

Most adverse events reported were mild to moderate in severity .

Data Tables

The following tables summarize key findings from recent studies on this compound's biological activity.

Study TypePopulationDosagePrimary OutcomeResults
Randomized Controlled TrialMDD Patients310 mg/dayHAM-D Score ChangeSignificant reduction after 7 days
Pilot StudyDiabetic Neuropathy Patients30 mg & 60 mgPain ReductionEffective with mild side effects
Naturalistic StudyMDD PatientsThis compound XRDepression & Anxiety SeverityMore effective than SSRIs after 12 weeks

常见问题

Q. How do researchers address this compound’s off-label use in insomnia studies while maintaining methodological rigor?

  • Methodological Answer : Systematic reviews (e.g., PRISMA guidelines) synthesize evidence from randomized controlled trials (RCTs) using GRADE criteria. Placebo-controlled RCTs with polysomnography-confirmed outcomes (e.g., sleep latency) are prioritized over observational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trazodone
Reactant of Route 2
Reactant of Route 2
Trazodone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。